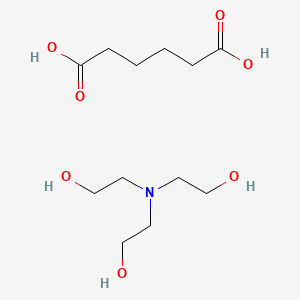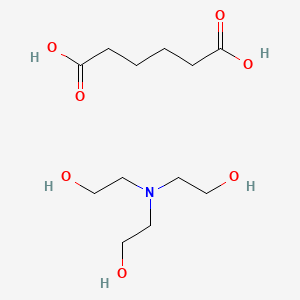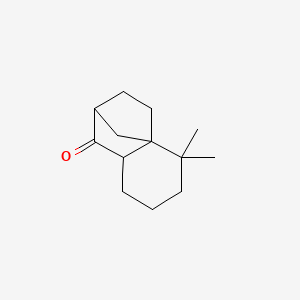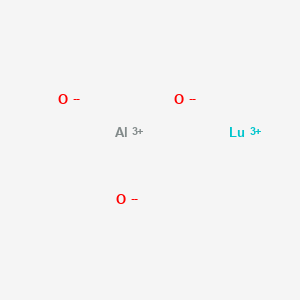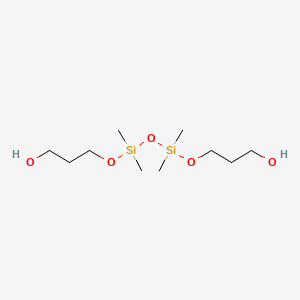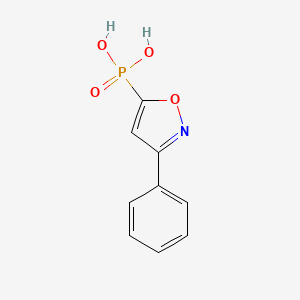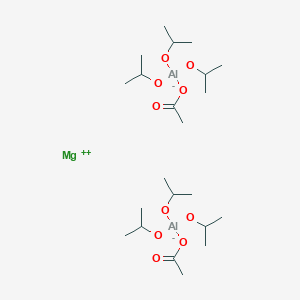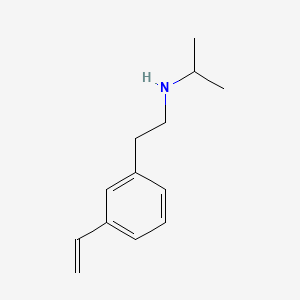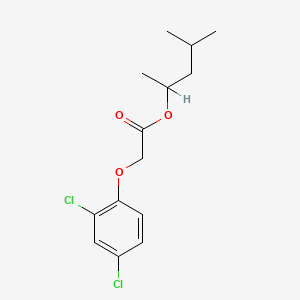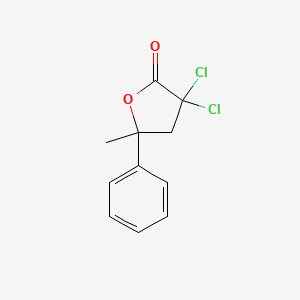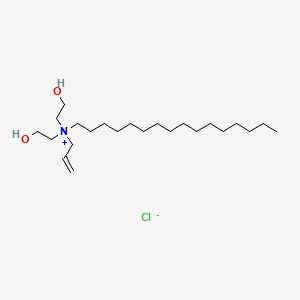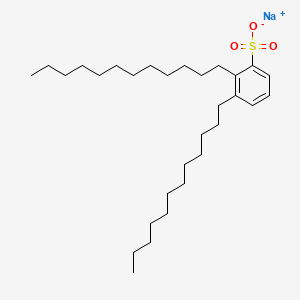
Sodium didodecylbenzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium didodecylbenzenesulphonate is an organic compound that belongs to the class of anionic surfactants. It is commonly used in various industrial and household applications due to its excellent detergent and emulsifying properties. The compound appears as a white or pale yellow solid and is known for its ability to lower the surface tension of water, making it an effective cleaning agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium didodecylbenzenesulphonate is synthesized through the sulfonation of didodecylbenzene with concentrated sulfuric acid, followed by neutralization with a base such as sodium hydroxide. The reaction can be summarized as follows:
Sulfonation: Didodecylbenzene reacts with concentrated sulfuric acid to form didodecylbenzenesulfonic acid.
Neutralization: The didodecylbenzenesulfonic acid is then neutralized with sodium hydroxide to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of continuous reactors where didodecylbenzene is sulfonated using sulfur trioxide or oleum. The resulting sulfonic acid is then neutralized with sodium hydroxide in a controlled environment to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Sodium didodecylbenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of alkylbenzene derivatives.
Substitution: The benzene ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alkylbenzene derivatives.
Substitution: Various substituted benzene compounds.
Scientific Research Applications
Sodium didodecylbenzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the preparation of emulsions and dispersions.
Biology: Employed in the stabilization of protein and enzyme solutions.
Medicine: Utilized in the formulation of pharmaceutical products as an emulsifying agent.
Industry: Applied in the production of detergents, cleaners, and personal care products.
Mechanism of Action
The primary mechanism of action of sodium didodecylbenzenesulphonate is its ability to reduce the surface tension of water, allowing it to emulsify oils and suspend particles. The compound’s hydrophobic tail interacts with non-polar substances, while its hydrophilic head interacts with water, forming micelles that trap and remove dirt and grease .
Comparison with Similar Compounds
Similar Compounds
- Sodium dodecylbenzenesulfonate
- Sodium lauryl sulfate
- Sodium stearate
Uniqueness
Sodium didodecylbenzenesulphonate is unique due to its longer alkyl chain, which enhances its emulsifying and detergent properties compared to shorter-chain surfactants like sodium lauryl sulfate. This makes it particularly effective in industrial applications where strong emulsification is required .
Properties
CAS No. |
28678-55-9 |
|---|---|
Molecular Formula |
C30H53NaO3S |
Molecular Weight |
516.8 g/mol |
IUPAC Name |
sodium;2,3-didodecylbenzenesulfonate |
InChI |
InChI=1S/C30H54O3S.Na/c1-3-5-7-9-11-13-15-17-19-21-24-28-25-23-27-30(34(31,32)33)29(28)26-22-20-18-16-14-12-10-8-6-4-2;/h23,25,27H,3-22,24,26H2,1-2H3,(H,31,32,33);/q;+1/p-1 |
InChI Key |
JRVWRMFPTWOUNN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)[O-])CCCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


